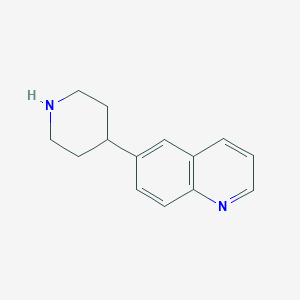

6-(Piperidin-4-yl)quinoline

Descripción

BenchChem offers high-quality 6-(Piperidin-4-yl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Piperidin-4-yl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

6-piperidin-4-ylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-2-13-10-12(3-4-14(13)16-7-1)11-5-8-15-9-6-11/h1-4,7,10-11,15H,5-6,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBRQASBWJBNJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC3=C(C=C2)N=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action of 6-(Piperidin-4-yl)quinoline Scaffolds in In Vitro Splicing Modulation: A Technical Guide

Executive Summary

The 6-(piperidin-4-yl)quinoline scaffold, alongside related bioisosteric chemotypes (such as pyridazines and pyrazines), represents a privileged pharmacophore in the development of small-molecule RNA splicing modulators (1)[1]. Rather than acting as traditional kinase inhibitors or receptor antagonists, these compounds function as "molecular glues." They selectively stabilize the transient interaction between the U1 small nuclear ribonucleoprotein (U1 snRNP) and weak 5' splice sites (5'ss) on pre-mRNA (2)[2].

In the context of Huntington's disease (HD) drug development, these modulators promote the inclusion of a non-annotated pseudoexon in the Huntingtin (HTT) transcript (3)[3]. This inclusion introduces a premature termination codon (PTC), triggering nonsense-mediated decay (NMD) and selectively lowering the toxic mutant HTT (mHTT) protein in vitro (1)[1].

Structural Basis of Action: The "Molecular Glue" Mechanism

The causality of the 6-(piperidin-4-yl)quinoline scaffold's efficacy lies in its precise stereoelectronic fit within the RNA-protein interface.

-

Intercalation and Hydrogen Bonding: The planar quinoline ring intercalates between the C8 and C9 bases of the U1 snRNA (4)[4]. The core nitrogen acts as a hydrogen bond acceptor, interacting directly with the amino group of an unpaired adenine at the -1 position (the A-1 bulge) of the 5'ss (2)[2].

-

Electrostatic Anchoring: The basic piperidine ring, which is protonated under physiological conditions, forms a critical salt bridge with the negatively charged phosphate backbone of the U1 snRNA (specifically at the C9 phosphate oxygen) (4)[4].

-

Sequential Binding Dynamics: Single-molecule imaging reveals that these modulators do not bind RNA indiscriminately. Instead, they bind the U1 snRNP/U1-C complex only after it has initially engaged the -1A bulged 5'ss, locking the transient complex into a highly stable conformation (5)[5].

In Vitro Pharmacodynamics: Pseudoexon Inclusion & NMD

In patient-derived in vitro models, the stabilization of the U1 snRNP at the HTT pre-mRNA profoundly alters the canonical splicing machinery.

-

Pseudoexon Inclusion: The drug forces the spliceosome to recognize a weak, cryptic 5'ss located in the intronic region (e.g., between exons 49 and 50) (1)[1].

-

Transcript Degradation: The newly spliced pseudoexon encrypts a premature termination codon (PTC) (1)[1]. During the pioneer round of translation, the ribosome stalls at the PTC, recruiting UPF proteins that initiate nonsense-mediated mRNA decay (NMD) (6)[6]. This results in a dose-dependent reduction of both total HTT and mHTT protein levels (3)[3].

Caption: Splicing modulation pathway of 6-(piperidin-4-yl)quinoline inducing HTT mRNA degradation.

Self-Validating Experimental Protocols (In Vitro)

To ensure trustworthiness and reproducibility, the evaluation of these compounds requires self-validating orthogonal assays: one to confirm the mechanistic splicing event (RNA level) and one to confirm the phenotypic outcome (protein level).

Protocol A: Minigene Splicing Assay (RNA Level)

Purpose: To quantify the drug-induced inclusion of the HTT pseudoexon.

-

Cell Seeding: Plate human neuroblastoma cells (SH-SY5Y) or patient-derived fibroblasts at 1×105 cells/well in a 6-well plate.

-

Transfection: Transfect cells with a minigene reporter plasmid containing HTT exons 49 and 50, separated by the native intronic sequence harboring the cryptic pseudoexon.

-

Compound Treatment: 24 hours post-transfection, treat cells with a dose-response titration of the 6-(piperidin-4-yl)quinoline derivative (0.1 nM to 10 µM) (1)[1].

-

RNA Extraction & RT-qPCR: After 24 hours, extract total RNA using a column-based method. Perform reverse transcription.

-

Quantification: Use specific TaqMan probes targeting the canonical exon 49-50 junction and the novel exon 49-pseudoexon junction. Calculate the Percent Spliced In (PSI) to determine the EC50 of splicing modulation (2)[2].

Protocol B: TR-FRET Assay for HTT Lowering (Protein Level)

Purpose: To measure the functional reduction of mutant HTT protein.

-

Cell Culture: Culture HD patient-derived fibroblasts (e.g., GM04281, 68/17 CAG repeats) in 384-well plates (6)[6].

-

Treatment: Apply the compound for 72 hours to allow sufficient time for mRNA degradation and subsequent protein clearance (7)[6].

-

Lysis: Lyse cells in a buffer containing protease and phosphatase inhibitors.

-

TR-FRET Detection: Add a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) antibody pair (e.g., 2B7-Tb / MW1-D2) specific to the expanded polyglutamine tract of mHTT (6)[6].

-

Readout: Measure the FRET signal at 665 nm / 615 nm. Normalize to total protein content and calculate the IC50 for mHTT lowering (8)[8].

Caption: In vitro experimental workflow for validating HTT splicing modulators and protein lowering.

Quantitative Data Summary

The table below summarizes typical in vitro pharmacological parameters observed for piperidine-linked quinoline/pyridazine splicing modulators (e.g., benchmark analogs) across standard assays.

| Parameter | Assay Type | Target | Benchmark Value Range |

| Splicing EC50 | Minigene RT-qPCR | HTT Pseudoexon Inclusion | 10 nM – 50 nM |

| mHTT Lowering IC50 | TR-FRET (Fibroblasts) | mHTT Protein | 5 nM – 30 nM |

| Maximal mHTT Reduction | TR-FRET (Fibroblasts) | mHTT Protein | 50% – 60% |

| U1 snRNP Affinity ( Kd ) | Fluorescence Polarization | U1 snRNP / 5'ss Complex | ~2- to 3-fold increase |

(Data aggregated from[8],[1], and[6])

References

-

Identification and Optimization of RNA-Splicing Modulators as Huntingtin Protein-Lowering Agents for the Treatment of Huntington's Disease. ACS Publications. 1

-

An orally available, brain penetrant, small molecule lowers huntingtin levels by enhancing pseudoexon inclusion. Nature Communications. 3

-

Specificity, synergy, and mechanisms of splice-modifying drugs. NIH / bioRxiv. 2

-

Diversity of splicing modifiers acting on A-1 bulged 5′-splice sites reveals rules for rational drug design. Nucleic Acids Research. 4

-

Pharmacokinetics and pharmacodynamics of PTC518, an oral huntingtin lowering splicing modifier: A first-in-human study. British Journal of Clinical Pharmacology. 8

-

Photoaffinity enabled transcriptome-wide identification of splice modulating small molecule–RNA binding events in native cells. RSC Publishing. 5

-

An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington's disease patient neurons. PMC. 6

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Specificity, synergy, and mechanisms of splice-modifying drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An orally available, brain penetrant, small molecule lowers huntingtin levels by enhancing pseudoexon inclusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Photoaffinity enabled transcriptome-wide identification of splice modulating small molecule–RNA binding events in native cells - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00266K [pubs.rsc.org]

- 6. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington’s disease patient neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 8. Pharmacokinetics and pharmacodynamics of PTC518, an oral huntingtin lowering splicing modifier: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profiling and Receptor Binding Affinity of the 6-(Piperidin-4-yl)quinoline Scaffold: A Technical Guide

Executive Summary: The Privileged Nature of the Scaffold

In modern medicinal chemistry and drug development, the 6-(piperidin-4-yl)quinoline moiety has emerged as a highly privileged structural scaffold. As a Senior Application Scientist overseeing high-throughput screening cascades, I frequently encounter this motif in the development of ligands targeting aminergic G-protein-coupled receptors (GPCRs) and Sigma ( σ ) receptors[1][2].

The success of this scaffold is not coincidental; it is rooted in strict structural causality. The quinoline ring provides a flat, electron-rich aromatic surface ideal for π−π stacking with aromatic residues (such as Tryptophan or Phenylalanine) deep within receptor binding pockets. Simultaneously, the piperidine ring presents a basic nitrogen atom (pKa ~9.5) that remains protonated at physiological pH. This positive charge is the critical electrostatic anchor, forming a robust salt bridge with the highly conserved aspartate residue (e.g., Asp3.32 in TM3) found in the orthosteric site of most aminergic GPCRs[3].

Diagram 1: Structural causality of the 6-(piperidin-4-yl)quinoline scaffold in receptor binding.

Target-Specific Binding Profiles & Quantitative Data

The modularity of the 6-(piperidin-4-yl)quinoline scaffold allows for precise tuning of receptor selectivity. By modifying the substituents on the piperidine nitrogen or the quinoline core, researchers can direct the molecule's affinity toward entirely different receptor classes.

-

5-HT 6 Receptors: Functionalizing the scaffold with arylsulfonamides yields compounds with exceptional affinity ( pKi>8 ) and >100-fold selectivity against other serotonin subreceptors[2].

-

Dopamine Receptors (D 2 /D 3 ): N-alkylation of the piperidine ring generates potent D 3 receptor-preferring agonists. Specific derivatives demonstrate low nanomolar affinity ( Ki=1.21 nM) and up to 121-fold selectivity for D 3 over D 2 [3].

-

Sigma Receptors ( σ1 ): Piperidine-4-carboxamide derivatives and small functionalized pyridines/quinolines show remarkable σ1 affinity ( Ki=1.45−3.7 nM) with massive selectivity over σ2 [1][4].

-

Muscarinic / β2 -Adrenergic Receptors: This scaffold is frequently utilized in the design of dual-acting muscarinic antagonist/ β2 agonists (MABA) for respiratory diseases[5], as well as heterobivalent muscarinic ligands with pan-muscarinic affinity[6].

Table 1: Comparative Binding Affinities Across Target Receptors

| Target Receptor | Representative Derivative Class | Binding Affinity ( Ki / pKi ) | Selectivity Profile | Ref. |

| 5-HT 6 | Arylsulfonamide-substituted | pKi>8.0 | >100-fold vs other 5-HT | [2] |

| Dopamine D 3 | N-alkylated quinoline-piperazine | Ki=1.21−2.65 nM | Up to 121-fold over D 2 | [3] |

| Sigma-1 ( σ1 ) | N-benzyl piperidine-carboxamides | Ki=1.45−3.7 nM | >290-fold over σ2 | [1][4] |

| Muscarinic (M 1 -M 5 ) | Heterobivalent hybrids | pKi≈7.95−8.11 | Pan-muscarinic | [6] |

Experimental Workflows: Establishing Self-Validating Systems

To ensure scientific integrity, binding affinity must be evaluated through rigorous, self-validating experimental designs. Below are the standard operating protocols I mandate for evaluating piperidinylquinoline derivatives.

Protocol 1: High-Throughput Radioligand Competition Assay

This protocol determines the Ki of novel 6-(piperidin-4-yl)quinoline derivatives. A common pitfall in evaluating basic amines (like piperidines) is their high non-specific binding to the negatively charged silicates in glass fiber filters. To counteract this, we employ Polyethylenimine (PEI) pre-treatment, which neutralizes the filter charge and ensures that the radioactive counts accurately reflect receptor-bound ligand rather than assay artifact[1][4].

Step-by-Step Methodology:

-

Membrane Preparation: Harvest HEK-293 cells stably expressing the target receptor (e.g., h σ1 R or hD 3 R). Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.

-

Assay Incubation: In a 96-well plate, combine 50 μ L of membrane suspension, 25 μ L of radioligand (e.g., [3H] -pentazocine for σ1 at Kd concentration), and 25 μ L of the test piperidinylquinoline compound (ranging from 10−11 to 10−5 M).

-

Self-Validation Control (Critical): Dedicate specific wells to measure Total Binding (TB, radioligand + vehicle) and Non-Specific Binding (NSB, radioligand + 10 μ M of a saturating reference ligand like Haloperidol). Specific binding is TB minus NSB.

-

Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI for 1 hour.

-

Washing & Counting: Wash filters three times with ice-cold buffer to remove unbound radioligand. Extract filters into scintillation vials, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the IC50 from the displacement curve and convert to Ki using the Cheng-Prusoff equation: Ki=1+([L]/Kd)IC50 [4].

Diagram 2: Step-by-step workflow for the radioligand competition binding assay.

Protocol 2: Functional Efficacy via BRET (Bioluminescence Resonance Energy Transfer)

Binding affinity ( Ki ) only tells us how tightly a molecule binds; it does not indicate functional consequence. To determine whether a 6-(piperidin-4-yl)quinoline derivative acts as an agonist, antagonist, or allosteric modulator, we utilize a BRET-based β -arrestin recruitment assay[6].

Step-by-Step Methodology:

-

Cell Transfection: Co-transfect CHO or HEK-293 cells with the target GPCR tagged with Renilla luciferase (RLuc) and β -arrestin-2 tagged with Yellow Fluorescent Protein (YFP).

-

Ligand Stimulation: Starve cells of serum for 2 hours, then stimulate with varying concentrations of the test compound for 30 minutes at 37°C.

-

Substrate Addition: Add Coelenterazine h (the RLuc substrate) 10 minutes prior to reading.

-

Signal Detection: If the ligand is an agonist, receptor activation will recruit β -arrestin-YFP to the GPCR-RLuc, bringing the fluorophores within 10 nm of each other. The energy transfer results in a measurable YFP emission (530 nm) upon RLuc excitation (480 nm).

-

Causality Check: To validate antagonism, pre-incubate cells with the test compound before adding a known full agonist (e.g., dopamine for D 3 ). A reduction in the maximum BRET signal confirms competitive antagonism[6].

Diagram 3: GPCR signaling pathways modulated by piperidinylquinoline ligand binding.

In Silico Validation & Molecular Dynamics

Modern profiling of the 6-(piperidin-4-yl)quinoline scaffold pairs empirical radioligand data with in silico Molecular Dynamics (MD) simulations. By calculating the binding free energy ( ΔGbind ), we can predict the thermodynamic stability of the ligand-receptor complex[1].

For instance, when docking these derivatives into the h σ1 R homology model, the quinoline ring consistently orients toward the hydrophobic membrane interface, while the basic piperidine nitrogen engages in critical hydrogen bonding with the receptor's internal chaperone residues. Compounds exhibiting a ΔGbind of less than -11.0 kcal/mol computationally correlate with sub-10 nM empirical Ki values, providing a highly reliable predictive model for lead optimization[4].

References

-

[5] United States Patent Application Publication: US 2016/0015704 A1 (Dual muscarinic antagonist and B2 adrenergic agonist activity). Googleapis.com. Available at:

-

[1] Improving selectivity preserving affinity: New piperidine-4-carboxamide derivatives as effective sigma-1-ligands. ArTS. Available at:

-

[2] Bromidge SM, et al. Novel (4-piperazin-1-ylquinolin-6-yl) arylsulfonamides with high affinity and selectivity for the 5-HT(6) receptor (CHEMBL1134724). ChEMBL - EMBL-EBI. Available at:

-

[6] Synthesis and Biological Evaluation of a Novel Series of Heterobivalent Muscarinic Ligands Based on Xanomeline... Journal of Medicinal Chemistry - ACS Publications. Available at:

-

[4] 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI. Available at:

-

[3] Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)... as a D3 receptor preferring agonist. NIH. Available at:

Sources

- 1. arts.units.it [arts.units.it]

- 2. Document: Novel (4-piperazin-1-ylquinolin-6-yl) arylsulfonamides with high affinity and selectivity for the 5-HT(6) receptor. (CHEMBL1134724) - ChEMBL [ebi.ac.uk]

- 3. Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson’s disease animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors [mdpi.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Pharmacokinetics and Bioavailability of 6-(piperidin-4-yl)quinoline

Foreword: Charting the Course for a Novel Quinoline Derivative

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of activities, including anticancer and antimalarial properties[1][2][3]. The journey of any novel quinoline derivative from a promising hit to a viable clinical candidate is critically dependent on a thorough understanding of its pharmacokinetic profile. This guide provides an in-depth technical framework for elucidating the absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately the oral bioavailability, of the novel compound 6-(piperidin-4-yl)quinoline.

This document is structured not as a rigid protocol, but as a dynamic strategic plan. It is designed for researchers, scientists, and drug development professionals, offering not just the "what" and "how," but the crucial "why" behind each experimental decision. Our approach is grounded in the principles of scientific integrity, ensuring that the data generated is robust, reproducible, and translatable, ultimately de-risking the development pathway and accelerating the journey to potential clinical application.

The Strategic Imperative: Understanding the ADME Profile of 6-(piperidin-4-yl)quinoline

The therapeutic efficacy of any drug is contingent upon its ability to reach the target site of action in sufficient concentration and for an appropriate duration. For an orally administered agent like 6-(piperidin-4-yl)quinoline, this journey is governed by its ADME properties[4]. A comprehensive ADME assessment in the early stages of drug discovery is paramount to identify potential liabilities, guide chemical optimization, and increase the probability of clinical success[5][6][7].

The structure of 6-(piperidin-4-yl)quinoline, featuring a quinoline core and a piperidine moiety, presents several key questions that our experimental plan will address:

-

Aqueous Solubility and Permeability: Will the compound dissolve sufficiently in the gastrointestinal tract and be able to cross the intestinal membrane to enter systemic circulation?[8][9]

-

Metabolic Stability: Is the compound susceptible to extensive first-pass metabolism in the gut wall and liver, which could significantly limit its oral bioavailability? The quinoline ring and the piperidine ring are both known sites of metabolic modification[10][11].

-

Efflux Transporter Liability: Could the compound be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of cells and back into the intestinal lumen?[9]

-

Distribution: Once absorbed, how will the compound distribute into various tissues, and does it have the potential to cross the blood-brain barrier?

-

Clearance and Half-life: How quickly is the compound eliminated from the body, and what will this imply for the dosing regimen?

The following sections will detail the integrated experimental workflows designed to answer these critical questions.

Foundational In Vitro ADME Profiling: Building a Predictive Framework

A suite of in vitro ADME assays forms the bedrock of our investigation, offering a cost-effective and high-throughput means to predict the in vivo pharmacokinetic behavior of 6-(piperidin-4-yl)quinoline[12][13].

Physicochemical Characterization

Understanding the fundamental physicochemical properties of a compound is a critical first step in predicting its oral bioavailability[8].

-

Aqueous Solubility: This will be determined using both kinetic and thermodynamic methods to assess the compound's dissolution potential in the gastrointestinal fluids. Poor aqueous solubility is a common hurdle for oral drug absorption[8][9].

-

Lipophilicity (LogD at pH 7.4): This parameter influences a compound's permeability across biological membranes and its potential for non-specific binding. A balance is crucial; high lipophilicity can lead to poor solubility and increased metabolic clearance[14][15].

Permeability Assessment

The ability of 6-(piperidin-4-yl)quinoline to traverse the intestinal epithelium is a key determinant of its absorption.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Preparation: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

-

Donor Compartment: The test compound is added to the donor wells at a known concentration.

-

Acceptor Compartment: The acceptor wells are filled with buffer.

-

Incubation: The plate is incubated at room temperature for a defined period (e.g., 4-16 hours).

-

Quantification: The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.

-

Permeability Calculation: The permeability coefficient (Pe) is calculated.

Causality Behind Experimental Choice: The PAMPA assay provides a rapid and high-throughput assessment of passive diffusion, a primary mechanism of drug absorption. It helps to identify compounds with inherent permeability issues early in the discovery process.

Experimental Protocol: Caco-2 Permeability Assay

-

Cell Culture: Caco-2 cells are cultured on Transwell® inserts for 21-25 days to form a polarized monolayer that mimics the intestinal epithelium.

-

Apical to Basolateral (A-B) Permeability: The test compound is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is monitored over time.

-

Basolateral to Apical (B-A) Permeability: The experiment is reversed to assess active efflux. The compound is added to the basolateral side, and its transport to the apical side is measured.

-

Efflux Ratio (ER): The ratio of the B-A permeability to the A-B permeability is calculated. An ER > 2 suggests the involvement of active efflux transporters like P-gp.

-

Quantification: Samples from both compartments are analyzed by LC-MS/MS.

Causality Behind Experimental Choice: The Caco-2 assay is the gold standard for in vitro prediction of intestinal permeability as it accounts for both passive diffusion and active transport mechanisms[9]. This is crucial for identifying potential liabilities related to efflux transporters.

Metabolic Stability Evaluation

The metabolic fate of 6-(piperidin-4-yl)quinoline will be a major determinant of its half-life and oral bioavailability.

Experimental Protocol: Liver Microsomal Stability Assay

-

Reaction Mixture: The test compound is incubated with liver microsomes (from relevant species, e.g., mouse, rat, human) and NADPH (a necessary cofactor for cytochrome P450 enzymes) in a buffer solution at 37°C[16].

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

-

Analysis: The remaining concentration of the parent compound at each time point is quantified by LC-MS/MS.

-

Data Analysis: The rate of disappearance of the compound is used to calculate the intrinsic clearance (CLint) and the in vitro half-life (t1/2).

Causality Behind Experimental Choice: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs[8][17]. This assay provides a robust initial assessment of metabolic stability.

Experimental Protocol: Hepatocyte Stability Assay

-

Cell Culture: Cryopreserved or fresh hepatocytes are incubated with the test compound.

-

Time Points and Quenching: Similar to the microsomal stability assay, samples are taken at various time points and the reaction is quenched.

-

Analysis: The concentration of the parent compound is determined by LC-MS/MS.

-

Data Analysis: The in vitro half-life and intrinsic clearance are calculated.

Causality Behind Experimental Choice: Hepatocytes contain both Phase I (e.g., CYPs) and Phase II (e.g., UGTs) metabolic enzymes, providing a more comprehensive picture of a compound's metabolic fate compared to microsomes alone.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and availability to interact with its target.

Experimental Protocol: Equilibrium Dialysis

-

Apparatus: A semi-permeable membrane separates a plasma-containing compartment from a buffer-containing compartment.

-

Incubation: The test compound is added to the plasma, and the system is allowed to reach equilibrium (typically 4-24 hours at 37°C).

-

Analysis: The concentration of the compound in both the plasma and buffer compartments is measured by LC-MS/MS.

-

Calculation: The fraction unbound (fu) is calculated.

Causality Behind Experimental Choice: Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. Therefore, determining the plasma protein binding is essential for interpreting pharmacokinetic data and predicting in vivo efficacy.

In Vivo Pharmacokinetic Evaluation: From Preclinical Models to Human Prediction

Following promising in vitro data, an in vivo pharmacokinetic study in a relevant animal model (e.g., rat) is the next logical step.

Experimental Protocol: Rat Pharmacokinetic Study

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Dosing:

-

Intravenous (IV) Administration: A single bolus dose (e.g., 1 mg/kg) is administered via the tail vein to a group of rats. This route ensures 100% bioavailability and serves as the reference for calculating absolute oral bioavailability[18][19].

-

Oral (PO) Administration: A single oral gavage dose (e.g., 10 mg/kg) is administered to a separate group of rats.

-

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from the jugular or saphenous vein.

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma.

-

Bioanalysis: The concentration of 6-(piperidin-4-yl)quinoline in the plasma samples is quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis to determine key pharmacokinetic parameters.

Key Pharmacokinetic Parameters to be Determined:

| Parameter | Description | Importance |

| Cmax | Maximum plasma concentration | Indicates the peak exposure to the drug. |

| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |

| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |

| t1/2 | Elimination half-life | Determines the time it takes for the plasma concentration to decrease by half and influences the dosing interval. |

| CL | Clearance | The volume of plasma cleared of the drug per unit time, indicating the efficiency of elimination. |

| Vd | Volume of distribution | An apparent volume into which the drug distributes in the body. |

| F% | Absolute oral bioavailability | The fraction of the orally administered dose that reaches systemic circulation unchanged. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[18] |

Data Visualization and Interpretation

Visual representations of experimental workflows and data are crucial for clear communication and interpretation.

Diagram: In Vitro ADME Workflow

Caption: A streamlined workflow for the comprehensive in vitro ADME profiling of 6-(piperidin-4-yl)quinoline.

Diagram: The Journey of an Orally Administered Drug

Caption: The key physiological processes determining the oral bioavailability of a drug candidate.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The culmination of these studies will provide a comprehensive pharmacokinetic and bioavailability profile for 6-(piperidin-4-yl)quinoline. This data-driven approach will enable an informed decision on the compound's potential for further development. Should liabilities be identified, such as high metabolic clearance or poor permeability, this detailed understanding will guide the next steps in medicinal chemistry to optimize the molecule's properties. This iterative process of design, testing, and analysis is fundamental to modern drug discovery and is essential for translating a promising chemical entity into a life-changing therapeutic.

References

- European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics guidelines.

- Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.

- Selvita. (n.d.). In Vitro ADME.

- European Medicines Agency. (2015, February 1). Pharmacokinetic studies in man - Scientific guideline.

- PubMed. (2005, March 15). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species.

- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.

- PharmaLegacy. (n.d.). In Vitro ADME Studies.

- Lund University Research Portal. (n.d.). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species.

- PMC. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.

- IQVIA Laboratories. (n.d.). In Vitro screening.

- FDA. (n.d.). Metabolism and Pharmacokinetic Studies.

- PMC. (n.d.). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors.

- European Medicines Agency. (2014, November 26). Pharmacokinetic and clinical evaluation of modified-release dosage forms - Scientific guideline.

- European Medicines Agency. (n.d.). Non-clinical guidelines: pharmacokinetics and toxicokinetics.

- ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry.

- European Medicines Agency. (2000, July 26). Use of pharmacokinetics and pharmacodynamics in the development of antibacterial medicinal products - Scientific guideline.

- FDA. (2024, July 29). Pharmacokinetics in Patients with Impaired Renal Function — Study Design, Data Analysis, and Impact on Dosing.

- FDA. (2022, February 3). Population Pharmacokinetics Guidance for Industry.

- FDA. (2021, August 20). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application.

- MDPI. (2023, December 11). The Bioavailability of Drugs—The Current State of Knowledge.

- Creative Bioarray. (n.d.). How to Conduct a Bioavailability Assessment?.

- ACS Publications. (2021, March 12). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry.

- ECA Academy. (n.d.). FDA Guidance for Industry: Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted under an ANDA.

- PubMed. (2017, September 15). Discovery of a novel, CNS penetrant M4 PAM chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core.

- PMC. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.

- PMC. (2018, September 15). Discovery of a novel, CNS penetrant M4 PAM chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core.

- (2022, June 24). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.

- PMC. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.

- NextSDS. (n.d.). 6-(piperidin-4-yl)quinoline dihydrochloride — Chemical Substance Information.

- Benchchem. (n.d.). A Comparative Pharmacokinetic Profile of Substituted Quinoline Derivatives: A Guide for Researchers.

-

AWS. (n.d.). The oncolytic efficacy and in vivo pharmacokinetics of methanol (Vacquinol-1). Retrieved from

-

Recipharm. (2016, September 8). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1). Retrieved from

- PMC. (2023, January 11). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities.

- Journal of Medicinal Chemistry. (2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery.

- Taylor & Francis. (2022, August 31). Full article: Discovery of novel conjugates of quinoline and thiazolidinone urea as potential anti-colorectal cancer agent.

- (n.d.). T002 · Molecular filtering: ADME and lead-likeness criteria.

- MDPI. (n.d.). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design.

- PubMed. (2011, August 1). Discovery of potent, selective, and orally bioavailable quinoline-based dipeptidyl peptidase IV inhibitors targeting Lys554.

- MDPI. (2022, December 22). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids.

- PMC. (n.d.). Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline Moieties as Acetyl-CoA Carboxylase Inhibitors.

- PMC - NIH. (n.d.). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids.

- MDPI. (2025, November 11). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer.

- PubMed. (n.d.). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities.

- RSC Publishing. (n.d.). ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f. as potential anti-Alzheimer's agents.

- DTIC. (n.d.). Oral Pharmacodynamic Bioavailability of Six P-Aminophenone Derivatives.

- ResearchGate. (2025, December 21). (PDF) Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach.

- Benchchem. (n.d.). Technical Support Center: Enhancing the Oral Bioavailability of Quinoline-Based Drug Candidates.

- (2023, April 15). A Systematic Review of Piperine as a Bioavailability Enhancer.

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. T002 · Molecular filtering: ADME and lead-likeness criteria — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 5. selvita.com [selvita.com]

- 6. criver.com [criver.com]

- 7. labs.iqvia.com [labs.iqvia.com]

- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 13. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 14. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids [mdpi.com]

- 15. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. apps.dtic.mil [apps.dtic.mil]

Engineering CNS Penetrance: A Technical Whitepaper on the Blood-Brain Barrier Permeability of 6-(Piperidin-4-yl)quinoline Scaffolds

Executive Summary

The 6-(piperidin-4-yl)quinoline scaffold is a highly versatile and privileged pharmacophore in central nervous system (CNS) drug discovery. It forms the core architecture of numerous investigational agents, ranging from selective metabotropic glutamate receptor 1 (mGlu1) antagonists[1] to multi-target directed ligands designed for Alzheimer's disease therapy[2]. However, optimizing the blood-brain barrier (BBB) permeability of this scaffold presents a profound physicochemical challenge. This technical guide explores the mechanistic determinants of its CNS penetrance, details self-validating experimental workflows for permeability assessment, and outlines structural optimization strategies.

Physicochemical Determinants of Permeability

The intrinsic challenge of the 6-(piperidin-4-yl)quinoline scaffold lies in the dichotomous nature of its two primary ring systems. At physiological pH (7.4), the secondary amine of the piperidine ring (pKa ~9.5) is predominantly protonated. While this cationic state is often strictly required for target engagement—such as forming critical salt bridges within G-protein coupled receptor (GPCR) binding pockets—it severely restricts passive transcellular diffusion across the lipophilic endothelial membranes of the BBB.

Conversely, the quinoline ring provides a highly lipophilic surface area that facilitates membrane insertion. The structural optimization of this scaffold requires a delicate balancing act: modulating the pKa of the piperidine nitrogen to increase the fraction of the neutral species at pH 7.4, while ensuring the overall Polar Surface Area (PSA) remains below the critical threshold of 90 Ų for CNS drugs.

Quantitative Physicochemical Profile

The following table summarizes the predictive physicochemical properties of the core scaffold compared to common functionalized derivatives used to enhance permeability.

| Compound Variant | Structural Modification | MW ( g/mol ) | cLogP | PSA (Ų) | Predicted BBB Permeability |

| Core Scaffold | Unsubstituted secondary amine | 212.29 | 2.1 | 24.4 | Moderate (Efflux prone) |

| N-Methylated | N-CH3 on piperidine | 226.32 | 2.4 | 15.6 | High (Passive diffusion) |

| N-Acetylated | N-C(=O)CH3 on piperidine | 254.33 | 1.8 | 32.7 | Low (P-gp substrate) |

| Tacrine-Hybrid | Linked via alkyl spacer[2] | >400.00 | >4.0 | ~45.0 | High (Lipophilicity driven) |

Mechanistic Pathways of CNS Penetration and Efflux

The BBB is a dynamic biochemical interface, not merely a static physical wall. For 6-(piperidin-4-yl)quinoline derivatives, CNS penetrance is governed by the continuous competition between passive transcellular diffusion and active efflux.

The quinoline nitrogen acts as a hydrogen bond acceptor, while the protonated piperidine acts as a hydrogen bond donor. This specific spatial arrangement is a known recognition motif for the polyspecific binding site of P-glycoprotein (P-gp/MDR1) . Consequently, even if a derivative exhibits high intrinsic membrane permeability, its net accumulation in the brain parenchyma may be severely truncated by rapid, ATP-dependent efflux back into the systemic circulation. Recent studies also indicate that delocalizing the cationic charge across the quinoline ring system can create an "atypical chemotype" that evades these efflux mechanisms, achieving brain concentrations hundreds of nanomolar higher than traditional small molecules[3].

Mechanistic pathways of 6-(piperidin-4-yl)quinoline BBB transport and P-gp efflux.

Experimental Workflows for BBB Permeability Assessment

To accurately quantify the BBB permeability of these derivatives, a bidirectional transport assay using MDCK cells transfected with the human MDR1 gene (MDCK-MDR1) is the industry gold standard.

Causality of Model Selection: MDCK-MDR1 is preferred over Caco-2 cells because it specifically isolates the impact of P-gp—the primary efflux liability for quinoline derivatives—without the confounding presence of intestinal transporters (e.g., PEPT1, OATPs) that are irrelevant at the blood-brain interface.

Self-Validating Protocol: Bidirectional MDCK-MDR1 Transport Assay

A single-direction (apical-to-basolateral) assay cannot differentiate between poor intrinsic permeability and active efflux. By measuring both directions, we calculate the Efflux Ratio (ER), isolating the specific impact of P-gp.

Step 1: Cell Seeding and Monolayer Formation

-

Seed MDCK-MDR1 cells at a density of 3×105 cells/cm² on polycarbonate Transwell inserts (0.4 µm pore size).

-

Culture for 5-7 days.

-

Causality: This exact duration is critical for the formation of tight junctions, ensuring the measured permeability is strictly transcellular and not an artifact of paracellular leakage.

Step 2: Monolayer Integrity Validation (Self-Validation Check)

-

Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 400 Ω·cm².

-

Co-incubate with Lucifer Yellow (a paracellular marker). A permeability rate of <1×10−6 cm/s confirms absolute tight junction integrity.

Step 3: Compound Dosing

-

Prepare a 10 µM solution of the 6-(piperidin-4-yl)quinoline derivative in HBSS buffer (pH 7.4) containing maximum 1% DMSO to maintain solubility without disrupting the lipid bilayer.

-

Dose the Apical chamber (for A→B transport) or Basolateral chamber (for B→A transport).

Step 4: Incubation and Sampling

-

Incubate at 37°C in a 5% CO₂ orbital shaker (150 rpm) for 120 minutes.

-

Causality: Orbital agitation minimizes the Unstirred Water Layer (UWL) adjacent to the cell monolayer. Because quinolines are highly lipophilic, the UWL can artificially depress permeability rates if static incubation is used.

Step 5: LC-MS/MS Quantification and Analysis

-

Extract samples from the receiver chambers and quantify using LC-MS/MS.

-

Apparent Permeability ( Papp ) = (dQ/dt)/(C0×A)

-

Efflux Ratio (ER) = Papp(B→A)/Papp(A→B)

-

Interpretation: An ER > 2.0 definitively indicates active efflux, necessitating further structural optimization.

Step-by-step MDCK-MDR1 bidirectional transport assay workflow.

Structural Optimization Strategies for Enhanced CNS Penetrance

When a 6-(piperidin-4-yl)quinoline lead exhibits an ER > 2.0, rational drug design principles must be applied to rescue the molecule. Proven strategies from recent literature include:

-

Steric Shielding: Adding methyl groups adjacent to the piperidine nitrogen can sterically hinder the molecule's interaction with the P-gp binding pocket without drastically altering the compound's primary pharmacology. This was successfully demonstrated in the optimization of quinoline-based mGlu1 antagonists[1].

-

Fluorination: Introducing trifluoromethyl (-CF₃) groups on the quinoline ring increases lipophilicity and lowers the basicity of adjacent amines through inductive electron-withdrawing effects. This enhances passive diffusion while simultaneously reducing the hydrogen-bond donor capacity recognized by efflux pumps.

-

Macrocyclization and Charge Delocalization: Recent advances have shown that delocalizing the cationic charge across the quinoline ring system can create an "atypical chemotype" that penetrates the CNS highly efficiently, achieving brain levels hundreds of nanomolar higher than traditional small molecules[3].

-

Hybridization: Conjugating the quinoline core with other neuroactive moieties (e.g., tacrine) via optimized lipophilic linkers can drive passive diffusion through sheer lipophilicity, a strategy heavily utilized in Alzheimer's disease drug discovery[2]. Furthermore, quinoline scaffolds have shown potent intracellular penetration capabilities in non-CNS models, such as targeting DNA gyrase in tuberculosis, proving the broad membrane-permeating potential of the chemotype when properly functionalized[4].

References

- Source: Journal of Medicinal Chemistry (ACS Publications)

- Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy Source: Frontiers in Chemistry URL

- Source: Science Advances (PMC)

- Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer’s disease therapy [frontiersin.org]

- 3. Delocalized quinolinium-macrocyclic peptides, an atypical chemotype for CNS penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

In Vivo Toxicity Profiling of the 6-(Piperidin-4-yl)Quinoline Scaffold: A Comprehensive Technical Guide

Executive Summary

The 6-(piperidin-4-yl)quinoline moiety (CAS 1020277-40-0) has emerged as a highly privileged pharmacophore in modern drug discovery. It is prominently featured in central nervous system (CNS) therapeutics, most notably in orally bioavailable RNA-splicing modulators designed to lower mutant huntingtin (mHTT) protein in Huntington’s disease (e.g., PTC518/Votoplam analogs)[1], as well as in TRPC4 channel inhibitors. However, the fusion of a quinoline ring with a basic piperidine introduces complex, dual-faceted toxicological liabilities.

As a Senior Application Scientist, I have structured this whitepaper to move beyond standard regulatory checklists. Here, we dissect the causality behind the scaffold's toxicity and provide self-validating in vivo protocols to ensure rigorous safety profiling during preclinical development.

Structural Liabilities & Mechanistic Causality

To design an effective in vivo toxicity study, one must first understand the molecular etiology of the adverse events associated with this specific scaffold. The toxicity is not monolithic; it is a composite of its two primary structural domains.

The Quinoline Moiety: Hepatotoxicity and Genotoxicity

Quinoline is a known mitogen and potential hepatocarcinogen. In vivo studies have demonstrated that quinoline can induce dose-dependent hepatotoxicity and mutagenicity[2]. The causality lies in its hepatic metabolism: Cytochrome P450 (CYP) enzymes oxidize the quinoline ring, generating highly reactive epoxide intermediates (e.g., quinoline-5,6-epoxide). If not rapidly neutralized by glutathione (GSH), these electrophiles covalently bind to hepatocellular proteins (causing necrosis) or intercalate into DNA, leading to G:C to C:G transversions[3]. Furthermore, quinoline derivatives have a high propensity to accumulate in acidic compartments, a mechanism heavily exploited in antimalarials but one that can lead to lysosomal storage disorders in mammalian cells[4].

The Piperidine Moiety: Cardiotoxicity and CNS Off-Target Effects

The piperidine ring acts as a basic secondary amine (pKa ~9-10). While excellent for improving aqueous solubility and crossing the blood-brain barrier (BBB), this basicity is the primary driver for human Ether-à-go-go-Related Gene (hERG) potassium channel blockade. The protonated amine interacts with aromatic residues (Tyr652, Phe656) in the hERG pore, leading to QT interval prolongation and fatal arrhythmias[5]. Additionally, piperidine alkaloids are known to interact with nicotinic acetylcholine receptors (nAChRs), necessitating rigorous neurobehavioral monitoring to rule out off-target CNS toxicity.

Molecular toxicity pathways of the 6-(piperidin-4-yl)quinoline scaffold.

Self-Validating In Vivo Toxicity Protocol

To establish a robust safety margin (No-Observed-Adverse-Effect Level, NOAEL), we employ a 28-day subchronic GLP toxicity study in a rodent model (e.g., Sprague-Dawley rats), supplemented by non-human primate (NHP) toxicokinetics.

This protocol is designed as a self-validating system : every phenomenological observation (e.g., weight loss) must be mechanistically validated by a corresponding biomarker or histological endpoint.

Step 1: Formulation and Dose Ranging

-

Vehicle Selection: Formulate the compound in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline to ensure complete dissolution of the dihydrochloride salt.

-

Dose Stratification: Administer via oral gavage (PO) at 0 (Vehicle), 5, 15, and 45 mg/kg/day.

-

Self-Validation Checkpoint: Monitor fecal excretion. If >50% of the intact drug is recovered in feces, the formulation is failing gastrointestinal absorption, invalidating systemic toxicity assumptions.

-

Step 2: Toxicokinetics (TK) and BBB Penetration

Because this scaffold is often utilized for CNS targets (like HTT lowering), proving exposure in the target compartment is mandatory.

-

Sampling: Collect plasma at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose on Days 1 and 28. Collect cerebrospinal fluid (CSF) via cisterna magna puncture at Tmax (typically 6-7 hours)[6].

-

Analysis: Quantify using LC-MS/MS.

-

Self-Validation Checkpoint: Calculate the CSF/Plasmaunbound ratio. A ratio of ≥1.0 confirms target engagement potential. If the ratio is <0.1 , any observed neurobehavioral toxicity is likely peripheral (e.g., neuromuscular junction blockade) rather than central.

-

Step 3: Neurobehavioral and Biomarker Monitoring

-

Functional Observational Battery (FOB): Conduct weekly assessments of autonomic, neuromuscular, and sensorimotor functions.

-

NfL Quantification: Measure plasma Neurofilament Light Chain (NfL) using Single Molecule Array (Simoa) technology.

-

Self-Validation Checkpoint: If FOB indicates motor deficits, plasma NfL must be elevated to confirm active neurodegeneration. If NfL is baseline, the motor deficit is likely due to muscle toxicity (myopathy) rather than neurotoxicity.

-

Step 4: Terminal Histopathology and Genotoxicity

-

Organ Harvest: On Day 29, harvest liver, heart, brain, and sciatic nerve (to check for peripheral neuropathy, a known risk of splicing modulators).

-

In Vivo Micronucleus Assay: Analyze bone marrow smears for micronucleated polychromatic erythrocytes (PCEs).

-

Self-Validation Checkpoint: If the micronucleus assay is positive, correlate with liver histopathology. A positive genotox signal without hepatocellular necrosis suggests direct DNA intercalation by the quinoline moiety, rather than epoxide-mediated damage.

-

Step-by-step in vivo toxicity and toxicokinetic evaluation workflow.

Quantitative Data Presentation

To contextualize the safety profile of highly optimized 6-(piperidin-4-yl)quinoline derivatives (such as those entering Phase 1/2 trials), researchers must benchmark their preclinical data against established thresholds. Table 1 summarizes the expected quantitative parameters for a well-tolerated CNS candidate based on this scaffold.

Table 1: Representative In Vivo TK and Toxicity Parameters for Optimized Scaffold Derivatives

| Parameter | Target Threshold for Safety | Mechanistic Implication |

| Plasma Cmax (PO, 15 mg/kg) | >1,500 ng/mL | Ensures adequate systemic exposure without immediate acute toxicity. |

| Terminal T1/2 | 50−75 hours | Prolonged half-life supports once-daily dosing but requires monitoring for drug accumulation[6]. |

| CSF/Plasmaunbound Ratio | ≈2.0−2.6 | Indicates active transport or high permeability into the CNS compartment, essential for HD therapeutics. |

| Liver AST/ALT Elevation | <2× Upper Limit of Normal | Confirms avoidance of quinoline-mediated reactive epoxide hepatotoxicity. |

| hERG IC50 (In Vitro proxy) | >30μM | Mitigates the cardiotoxic risk typically associated with the basic piperidine nitrogen. |

| NOAEL (28-Day Rodent) | ≥45 mg/kg/day | Establishes the therapeutic window for Phase 1 First-in-Human (FIH) dose escalation. |

Conclusion

The 6-(piperidin-4-yl)quinoline scaffold is a powerful tool in the medicinal chemist's arsenal, particularly for neurodegenerative diseases requiring deep CNS penetration and specific RNA-splicing modulation. However, its inherent structural liabilities demand a rigorous, mechanistically grounded in vivo toxicity program. By implementing self-validating protocols that pair behavioral observations with molecular biomarkers (e.g., NfL) and strict TK compartmental analysis, development teams can confidently advance these molecules from preclinical models to the clinic.

References

-

Bhattacharyya, A., et al. (2023). Identification and Optimization of RNA-Splicing Modulators as Huntingtin Protein-Lowering Agents for the Treatment of Huntington’s Disease. Journal of Medicinal Chemistry. URL: [Link]

-

U.S. Environmental Protection Agency (EPA). (2001). Toxicological Review of Quinoline (CAS No. 91-22-5). URL: [Link]

-

Office of Environmental Health Hazard Assessment (OEHHA). (1997). Evidence on the Carcinogenicity of Quinoline and its strong acid salts. California Environmental Protection Agency. URL: [Link]

-

Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences (PNAS). URL: [Link]

-

Vitaku, E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences (via PMC). URL: [Link]

-

Ratti, E., et al. (2024). Pharmacokinetics and pharmacodynamics of PTC518, an oral huntingtin lowering splicing modifier: A first‐in‐human study. British Journal of Clinical Pharmacology (via PMC). URL: [Link]

Analytical and Physicochemical Profiling of 6-(piperidin-4-yl)quinoline: Exact Mass and Molecular Weight Dynamics in Drug Discovery

Executive Summary

In modern drug discovery, the precise physicochemical characterization of molecular scaffolds is non-negotiable. 6-(piperidin-4-yl)quinoline is a privileged bicyclic-heterocyclic pharmacophore frequently utilized in the development of kinase inhibitors and neuroactive agents. As a Senior Application Scientist, I have structured this technical guide to dissect the critical analytical distinction between the compound's average molecular weight and its monoisotopic exact mass. This whitepaper establishes a self-validating High-Resolution Mass Spectrometry (HRMS) workflow, ensuring unequivocal structural confirmation for researchers and analytical chemists.

Structural and Physicochemical Profiling

6-(piperidin-4-yl)quinoline consists of an aromatic quinoline core substituted at the 6-position with a saturated piperidine ring. This architectural combination yields a highly basic, lipophilic molecule containing two distinct nitrogen atoms: an aromatic nitrogen (quinoline) and an aliphatic secondary amine (piperidine).

Understanding the fundamental mass properties of this molecule is the first step in any analytical or synthetic workflow. The quantitative data is summarized in the table below:

| Physicochemical Property | Value |

| Chemical Name | 6-(piperidin-4-yl)quinoline |

| CAS Registry Number | 1020277-40-0[1] |

| Molecular Formula | C14H16N2 |

| Average Molecular Weight | 212.29 g/mol [1] |

| Monoisotopic Exact Mass | 212.1313 Da |

| Theoretical [M+H]+ m/z | 213.1386 |

Exact Mass vs. Molecular Weight: Causality in Analytical Workflows

A common pitfall in early-stage drug development is conflating molecular weight with exact mass. They serve entirely different functions in the laboratory:

-

Average Molecular Weight (212.29 g/mol ): This value accounts for the natural isotopic abundance of all elements in the molecule (e.g., ~1.1% of Carbon exists as 13 C). It is the macroscopic mass used for stoichiometric calculations, reaction scaling, and formulating molar solutions.

-

Monoisotopic Exact Mass (212.1313 Da): This is the precise mass calculated using only the most abundant, stable isotopes of each element ( 12 C = 12.000000, 1 H = 1.007825, 14 N = 14.003074). In high-resolution mass spectrometry (HRMS), exact mass is measured to several decimal places, distinguishing it from nominal mass[2]. Measuring the exact mass allows researchers to unequivocally confirm the elemental composition and differentiate 6-(piperidin-4-yl)quinoline from isobaric impurities (molecules with the same nominal mass of 212 but different atomic compositions).

High-Resolution Mass Spectrometry (HRMS) Experimental Protocol

To confirm the identity of 6-(piperidin-4-yl)quinoline, an Orbitrap LC-MS system is highly recommended. Orbitrap mass spectrometers deliver high-resolution, accurate-mass (HRAM) measurements, capable of achieving resolutions up to 1,000,000 FWHM[3].

Below is a field-proven, self-validating protocol designed to eliminate false positives and ensure sub-ppm mass accuracy.

Step 1: System Calibration & Tuning

-

Action: Infuse a known calibration mixture (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) and utilize a lock mass (e.g., ambient polysiloxane at m/z 445.1200).

-

Causality: Real-time recalibration using a lock mass allows Orbitrap systems to achieve sub-ppm mass accuracy[4]. It compensates for subtle electronic drifts in the Orbitrap analyzer caused by temperature or voltage fluctuations.

-

Validation Gate: The system must report a mass error of < 1 ppm for the calibration standards before proceeding.

Step 2: Sample Preparation

-

Action: Dissolve 6-(piperidin-4-yl)quinoline in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid to a final concentration of 100 ng/mL.

-

Causality: Formic acid acts as a proton source, pre-forming the [M+H]+ species in solution. The ultra-low concentration prevents detector saturation and minimizes ion suppression effects in the ESI source.

-

Validation Gate: A blank injection (solvent only) must show no peak at m/z 213.1386 above the baseline noise (S/N < 3).

Step 3: UHPLC Separation

-

Action: Inject 2 µL onto a C18 reversed-phase column using a gradient of Water/Acetonitrile (both modified with 0.1% Formic Acid).

-

Causality: The lipophilic quinoline core and basic piperidine ring interact predictably with the C18 stationary phase. Chromatographic separation resolves the target analyte from any isomeric synthetic byproducts or matrix components prior to ionization.

-

Validation Gate: The retention time must be highly reproducible ( ± 0.05 min) across triplicate injections.

Step 4: ESI+ HRMS Acquisition

-

Action: Acquire data in positive electrospray ionization (ESI+) mode using an Orbitrap mass analyzer set to a resolution of 140,000 FWHM at m/z 200.

-

Causality: High resolution is required to separate the target's isotopic envelope from potential background chemical noise. The ESI+ mode is optimal because the aliphatic piperidine nitrogen (pKa ~9-10) readily accepts a proton.

-

Validation Gate: The isotopic pattern must match the theoretical distribution for C14H16N2 (e.g., the M+1 peak, driven primarily by 13 C, must be approximately 16.3% of the monoisotopic peak intensity).

Step 5: Data Processing

-

Action: Extract the chromatogram at m/z 213.1386 with a narrow 5 ppm mass tolerance window.

-

Causality: Narrow mass extraction windows eliminate background interference, drastically improving the signal-to-noise ratio and confirming the exact elemental composition.

-

Validation Gate: The calculated mass error for the monoisotopic peak must be ≤ 2 ppm compared to the theoretical exact mass of 213.1386 Da.

High-Resolution Mass Spectrometry (HRMS) workflow for exact mass determination.

Pharmacokinetic and Drug Design Implications

The mass properties of 6-(piperidin-4-yl)quinoline carry significant implications for rational drug design:

-

Lipinski's Rule of Five: With an average molecular weight of 212.29 g/mol , the compound sits well below the 500 Da threshold. This low molecular weight provides a massive "budget" for medicinal chemists to add functional groups (e.g., fluorination, alkylation) without violating rules for oral bioavailability.

-

Ligand Efficiency (LE): Because the exact mass is low, any binding affinity (e.g., to a target kinase) generated by this scaffold results in a high Ligand Efficiency score. It is an ideal fragment-based drug discovery (FBDD) starting point.

-

Blood-Brain Barrier (BBB) Penetration: The combination of low molecular weight, high lipophilicity (quinoline), and a basic amine (piperidine) is a hallmark of CNS-active drugs. The exact mass profile ensures that the molecule is small enough to passively diffuse across the BBB, making it highly relevant for neuropharmacology.

References

-

Biocompare. "Pros and Cons of Three High-Resolution Mass Spec Approaches". Biocompare Editorial Articles. URL:[Link]

-

Makarov, A., et al. "Parts per million mass accuracy on an Orbitrap mass spectrometer via lock mass injection into a C-trap". PubMed (NIH). URL:[Link]

Sources

metabolic pathways of 6-(piperidin-4-yl)quinoline in liver microsomes

An In-Depth Technical Guide to the Metabolic Pathways of 6-(Piperidin-4-yl)quinoline in Liver Microsomes

Foreword: From Molecule to Metabolite

In the landscape of modern drug discovery, understanding a compound's metabolic fate is not merely a regulatory checkpoint; it is a cornerstone of rational drug design. The journey of a xenobiotic through the body is a complex narrative of absorption, distribution, metabolism, and excretion (ADME). Of these, metabolism, particularly hepatic metabolism, often dictates a compound's efficacy, safety, and pharmacokinetic profile. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the elucidation of metabolic pathways for a specific chemical entity: 6-(piperidin-4-yl)quinoline.

This molecule, featuring a quinoline core linked to a piperidine ring, represents a scaffold present in numerous pharmacologically active agents. The quinoline nucleus is a well-established pharmacophore in antimalarials and other therapeutic areas, while the piperidine ring is a common feature in CNS-active drugs.[1][2] The combination of these two moieties presents a unique metabolic puzzle. This document provides not just the "what" but the "why"—grounding experimental protocols in established biochemical principles and providing the authoritative context needed to design, execute, and interpret these critical studies.

Section 1: The Hepatic Crucible - Principles of Microsomal Metabolism

The liver is the body's primary metabolic clearinghouse. The bulk of Phase I metabolic reactions, which introduce or expose functional groups on a parent molecule, are catalyzed by a superfamily of heme-containing enzymes known as cytochrome P450s (CYPs).[3][4] To study these reactions in vitro, we utilize liver microsomes.

Why Liver Microsomes?

Liver microsomes are vesicles of the endoplasmic reticulum, isolated from hepatocytes via differential centrifugation. Their primary advantage is the high concentration of Phase I enzymes, especially CYPs, making them a robust and cost-effective system for assessing metabolic stability and identifying primary metabolic pathways.[5][6] Unlike whole hepatocytes, which encompass both Phase I and Phase II enzymes as well as active transport mechanisms, microsomes provide a focused view primarily on CYP-mediated metabolism.[5] This makes them the ideal starting point for characterizing the initial oxidative transformations of a new chemical entity (NCE).

The core of a microsomal stability assay relies on incubating the test compound with microsomes in the presence of a crucial cofactor, NADPH (Nicotinamide adenine dinucleotide phosphate).[3][6] NADPH provides the reducing equivalents necessary for the CYP catalytic cycle. In the absence of NADPH, CYP-mediated metabolism ceases, providing a perfect negative control for the experiment.[3]

Section 2: Experimental Protocol - A Validated Workflow for Metabolite Identification

This section details a comprehensive, self-validating protocol for assessing the metabolic stability and identifying the primary metabolites of 6-(piperidin-4-yl)quinoline in human liver microsomes (HLM).

Reagents and Materials

| Reagent/Material | Specifications | Rationale |

| 6-(piperidin-4-yl)quinoline | >98% purity | High purity of the test article is essential to avoid misinterpretation of impurity peaks as metabolites. |

| Pooled Human Liver Microsomes | Characterized activity | Pooled from multiple donors to average out inter-individual variability in CYP expression and activity.[6] |

| NADPH Regenerating System | (e.g., G-6-P, G-6-PDH) | Maintains a constant concentration of NADPH throughout the incubation, ensuring linear reaction kinetics.[7] |

| 0.1 M Phosphate Buffer | pH 7.4 | Mimics physiological pH, ensuring optimal enzyme activity. |

| Acetonitrile (ACN) | LC-MS Grade, ice-cold | Used as the quenching solvent to precipitate proteins and terminate the enzymatic reaction. |

| Control Compounds | (e.g., Propranolol, Imipramine) | High and low clearance controls validate assay performance and ensure the microsomal lot is active.[7] |

| Internal Standard (IS) | Structurally similar, non-interfering | Added post-quench to account for variations in sample processing and instrument response. |

Experimental Workflow Diagram

The overall workflow is a systematic progression from incubation to data analysis, ensuring reproducibility and integrity.

Caption: Experimental workflow for microsomal stability and metabolite identification.

Step-by-Step Incubation Protocol

-

Preparation : Thaw pooled human liver microsomes on ice. Prepare a 10 mM stock solution of 6-(piperidin-4-yl)quinoline in DMSO.

-

Master Mix : In a microcentrifuge tube, prepare the master mix by diluting the microsomes in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL. Add the test compound to a final concentration of 1 µM. The final DMSO concentration should be kept below 0.5% to avoid enzyme inhibition.

-

Pre-Incubation : Pre-warm the master mix in a shaking water bath at 37°C for 5-10 minutes. This ensures the reaction starts at the correct temperature.[7]

-

Reaction Initiation : Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution. The time of this addition is considered T=0.

-

Time Course Sampling : At designated time points (e.g., 0, 5, 15, 30, 45 minutes), aliquot a sample from the reaction mixture and add it to a separate tube containing 2-3 volumes of ice-cold acetonitrile with the internal standard.[6] The T=0 sample is typically prepared by adding the quenching solution before the NADPH cofactor.

-

Negative Control : A "minus cofactor" sample should be incubated for the longest time point (45 min) to check for any non-NADPH dependent degradation.[6]

-

Sample Workup : Vortex all quenched samples vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Final Sample : Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Analytical Method: LC-MS/MS

Liquid chromatography-mass spectrometry (LC-MS/MS) is the definitive tool for this analysis due to its sensitivity and specificity.[8]

-

Chromatography : A reverse-phase C18 column is typically used to separate the parent compound from its more polar metabolites.

-

Mass Spectrometry : A high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap, is ideal. It provides accurate mass measurements, which are crucial for determining the elemental composition of metabolites and distinguishing between isobaric species.[8]

-

Data Acquisition : The analysis involves two stages:

-

Full Scan MS : To detect all ions present in the sample.

-

Product Ion Scan (MS/MS) : To fragment the parent ion and any potential metabolite ions. The fragmentation pattern provides structural information.[9]

-

Section 3: Predicted Metabolic Pathways of 6-(Piperidin-4-yl)quinoline

Based on the known metabolism of quinoline and piperidine structures, we can predict the primary metabolic pathways. These predictions guide the search for metabolites during data analysis. The primary reactions are Phase I oxidative transformations catalyzed by CYPs.[3][10]

-

Hydroxylation of the Quinoline Ring : The quinoline moiety is susceptible to aromatic hydroxylation. This reaction, catalyzed by CYPs, adds a hydroxyl group (+16 Da mass shift) to the aromatic system.[3][11]

-

Oxidation of the Piperidine Ring : The piperidine ring is another metabolic hotspot.

-

Combined Oxidations : It is common to observe metabolites that have undergone multiple modifications, such as di-hydroxylation (+32 Da).[14]

Proposed Metabolic Scheme

The following diagram illustrates the most probable initial metabolic transformations of 6-(piperidin-4-yl)quinoline.

Caption: Predicted Phase I metabolic pathways of 6-(piperidin-4-yl)quinoline.

Summary of Potential Metabolites

| Metabolite ID | Proposed Transformation | Mass Shift (Da) | Expected Polarity Change |

| M1 | Mono-hydroxylation (Quinoline) | +16 | Increase |

| M2 | Mono-hydroxylation (Piperidine) | +16 | Increase |

| M3 | N-Oxidation (Piperidine) | +16 | Increase |

| M4 | Di-hydroxylation | +32 | Significant Increase |

Section 4: Data Analysis and Interpretation

Calculating Metabolic Stability

The rate of disappearance of the parent compound is monitored over time. By plotting the natural logarithm of the percentage of parent compound remaining versus time, a linear regression can be performed.[6]

-

The slope of this line (k) represents the elimination rate constant.

-

Half-life (t½) is calculated as: t½ = 0.693 / k

-

Intrinsic Clearance (CLint) , the ultimate measure of metabolic liability, is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration])

These values are critical for predicting in vivo hepatic clearance and making decisions about a compound's viability.

Identifying Metabolites

Metabolite identification is a systematic process of searching the LC-MS data for predicted mass shifts relative to the parent compound.[8]

-

Extract Ion Chromatograms (EICs) : Search for the exact masses of the predicted metabolites (e.g., [M+16+H]+).

-

Compare with Controls : Any peaks found must be absent or significantly lower in the T=0 and minus-cofactor control samples.

-

Analyze MS/MS Spectra : Compare the fragmentation pattern of a putative metabolite with that of the parent compound. Common fragments confirm that the metabolite retains core structural features, while shifts in fragment masses can pinpoint the site of modification.

The combination of accurate mass, logical retention time shifts (metabolites are usually more polar and elute earlier), and comparative fragmentation analysis provides high confidence in structural elucidation.[9][15]

Conclusion: Implications for Drug Development

Characterizing the is a foundational step in its development journey. The results of these studies provide invaluable insights:

-

Metabolic Stability : A high intrinsic clearance may flag a compound for poor oral bioavailability and a short in vivo half-life, potentially requiring medicinal chemistry efforts to block metabolic "soft spots."[16]

-

Metabolite-Mediated Toxicity : Identifying the structures of major metabolites is crucial, as they could be pharmacologically active or, in some cases, reactive and toxic.

-

Drug-Drug Interactions (DDI) : Knowing which CYP enzymes are involved (determined through follow-up studies with recombinant CYPs or specific inhibitors) is essential for predicting potential DDIs.[4][17]

By employing the robust, validated methodologies outlined in this guide, researchers can confidently map the metabolic landscape of novel quinoline-piperidine compounds, enabling data-driven decisions and accelerating the development of safer, more effective medicines.

References

-

Tuvesson, H., Hallin, I., Ellman, M., Sparre, B., Gunnarsson, P. O., & Seidegård, J. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Xenobiotica, 35(3), 257-271. [Link]

-

Tuvesson, H., Hallin, I., Ellman, M., Sparre, B., Gunnarsson, P. O., & Seidegård, J. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. PubMed. [Link]

-

Tuvesson, H., et al. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Lund University Research Portal. [Link]

-

Back, D. J., Purba, H. S., & Park, B. K. (1983). In vitro effects of quinoline derivatives on cytochrome P-450 and aminopyrine N-demethylase activity in rat hepatic microsomes. PubMed. [Link]

-

Okazaki, O., & Guengerich, F. P. (1991). Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. PubMed. [Link]

-

Tuvesson, H., et al. (2008). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Taylor & Francis Online. [Link]

-

Wang, Y., et al. (2021). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. [Link]

-

Ates, H. C., & Kyriacou, K. C. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. [Link]

-

Wang, Y., et al. (2024). In vitro metabolism of the emerging contaminant 6PPD-quinone in human and rat liver microsomes: Kinetics, pathways, and mechanism. PubMed. [Link]

-

ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

-